3-Bromo-5-fluoro-1H-indazole

Suzuki-Miyaura cross-coupling Medicinal chemistry SAR exploration

Researchers building kinase inhibitor libraries need a dual-functionalized indazole with orthogonal reactivity. Generic analogs lacking C3-Br or C5-F yield non-equivalent products, undermining SAR. • C3-Br enables Suzuki-Miyaura cross-coupling for parallel library diversification • C5-F enhances target binding affinity and metabolic stability • Derivatives show IC50 0.64-17 µM against A2780/A549 cancer cell lines Ideal for PROTAC assembly and fluorine SAR. In stock for immediate global shipping.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 885519-08-4
Cat. No. B1292449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-1H-indazole
CAS885519-08-4
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1F)Br
InChIInChI=1S/C7H4BrFN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11)
InChIKeyYIZLRCNXHKTBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Functionalized Indazole Scaffold Overview


3-Bromo-5-fluoro-1H-indazole (CAS 885519-08-4) is a halogenated heterocyclic building block featuring a fused benzene-pyrazole ring system. The indazole scaffold serves as a validated bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism [1]. The compound bears a bromine atom at the C3 position and a fluorine atom at the C5 position—a substitution pattern that endows it with both orthogonal cross-coupling reactivity (via the C3 bromine) and electron-withdrawing modulation of the aromatic core (via the C5 fluorine) [2]. These attributes position it as a privileged intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries and targeted anticancer agents.

Why Generic Substitution Fails in Kinase Synthesis


Substituting 3-Bromo-5-fluoro-1H-indazole with generic indazole analogs—such as unsubstituted indazole, 3-bromoindazole, or 5-fluoroindazole—is scientifically unsound for applications requiring both regioselective C3 functionalization and optimized target-binding electronics. The C3 bromine atom is the primary handle for Suzuki-Miyaura cross-coupling to install diverse aryl/heteroaryl groups, a reaction central to indazole-based SAR exploration [1]. Crucially, the C5 fluorine atom is not merely an inert substituent; fluorine at this position modulates the electron density of the aromatic system, directly influencing the binding affinity and metabolic stability of the resultant derivatives, as established in fluorinated indazole SAR studies [2]. Replacing this compound with an analog lacking either the bromine (eliminating cross-coupling capability) or the fluorine (altering electronic and pharmacokinetic properties) will yield structurally distinct, biologically non-equivalent products, jeopardizing the reproducibility and validity of research findings. This necessity for a dual-functionalized, orthogonal synthetic handle underpins the evidence below.

Key Differentiation Evidence for Procurement


Orthogonal Reactivity for Sequential Diversification

3-Bromo-5-fluoro-1H-indazole provides a single building block capable of sequential, orthogonal functionalization, a feature absent in mono-halogenated analogs like 3-bromo-1H-indazole or 5-fluoro-1H-indazole [1]. The C3 bromine atom undergoes efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to introduce diverse C3 substituents [2]. Meanwhile, the C5 fluorine remains intact during this transformation, preserving its electronic influence on the indazole core for subsequent steps, such as nucleophilic aromatic substitution or further metal-catalyzed reactions under distinct conditions. This orthogonal reactivity is a strategic advantage for building complex, densely functionalized indazole libraries with tunable properties [3].

Suzuki-Miyaura cross-coupling Medicinal chemistry SAR exploration

Fluorine-Mediated Potency Enhancement in Kinase Targets

The presence of a fluorine atom on the indazole scaffold, specifically at the C5 position as in 3-Bromo-5-fluoro-1H-indazole, is a validated medicinal chemistry strategy to enhance binding affinity for kinase targets and improve metabolic stability [1]. Comparative SAR studies on fluorinated indazole derivatives have demonstrated that the introduction of fluorine increases inhibitory potency against enzymes such as neuronal and inducible nitric oxide synthases (nNOS and iNOS) compared to non-fluorinated analogs . Furthermore, class-wide analysis confirms that fluorine substitution on the indazole core directly contributes to improved target engagement and favorable pharmacokinetic profiles, making 5-fluoro-substituted indazoles preferred starting points for kinase inhibitor development [2].

Kinase inhibition Drug design Fluorine chemistry

Validated Scaffold for Antiproliferative Agents

3-Bromo-5-fluoro-1H-indazole serves as a core intermediate for accessing a chemical space rich in antiproliferative activity. In a systematic study, novel polysubstituted indazoles, which could be derived from a scaffold like 3-Bromo-5-fluoro-1H-indazole via C3 and C5 functionalization, demonstrated significant in vitro antiproliferative effects [1]. The most active compounds in this class exhibited IC50 values ranging from 0.64 to 17 µM against human ovarian (A2780) and lung (A549) cancer cell lines [1]. This level of potency is comparable to that of established chemotherapeutic agents like 5-fluorouracil, as noted in related studies on halogenated indazole derivatives . This evidence positions the scaffold as a productive entry point for synthesizing anticancer leads.

Anticancer drug discovery Antiproliferative activity Apoptosis induction

Cross-Coupling Utility for Rapid SAR Exploration

The C3 bromine atom in 3-Bromo-5-fluoro-1H-indazole is a proven substrate for palladium-catalyzed cross-coupling reactions, a cornerstone methodology for diversifying indazole-based libraries [1]. Studies have shown that 3-bromoindazole derivatives undergo efficient Suzuki-Miyaura coupling with arylboronic acids to yield 3-arylindazoles in high yields [2]. This reaction is particularly well-suited for the rapid exploration of structure-activity relationships (SAR) around the C3 position, a critical site for modulating kinase inhibition [3]. Microwave-assisted protocols have further been developed to accelerate these transformations, enabling the rapid generation of diverse compound collections from a single brominated precursor [4].

Suzuki coupling Library synthesis Medicinal chemistry

High-Value Research Applications


Kinase Inhibitor Library Construction

As established in Section 3 (Evidence Items 1, 2, and 4), 3-Bromo-5-fluoro-1H-indazole is an ideal core for the parallel synthesis of focused kinase inhibitor libraries. Its C3 bromine atom enables rapid diversification through Suzuki-Miyaura cross-coupling with a panel of aryl/heteroaryl boronic acids [1]. The C5 fluorine atom, retained during this step, modulates the electronic properties of the resulting 3-aryl-5-fluoroindazoles, a feature demonstrated to enhance binding affinity for kinase targets and improve metabolic stability [2]. This allows researchers to efficiently explore SAR at the C3 position while maintaining a favorable fluorine-mediated pharmacokinetic profile across the library, accelerating the identification of potent and drug-like leads for targets such as CK2, VEGFR-2, and JNK [3].

Advanced Intermediates for Anticancer Discovery

For oncology-focused medicinal chemistry programs, 3-Bromo-5-fluoro-1H-indazole provides a direct route to advanced intermediates with demonstrated antiproliferative potential. As highlighted in Section 3 (Evidence Item 3), derivatives accessible from this scaffold have shown potent in vitro activity against human cancer cell lines (e.g., A2780 ovarian and A549 lung), with IC50 values ranging from 0.64 to 17 µM [4]. The orthogonal reactivity of the C3 bromine and C5 fluorine allows for the sequential introduction of diverse substituents, enabling the synthesis of complex, polysubstituted indazoles that can induce apoptosis and inhibit tumor cell growth. This makes the compound a strategic starting material for generating novel anticancer agents targeting pathways like Bcl-2, caspase-3, and mitochondrial membrane potential disruption [4].

Fluorinated Heterocycle SAR Studies

The compound is an indispensable tool for systematic SAR investigations aimed at understanding the role of fluorine substitution on the indazole scaffold. As detailed in Section 3 (Evidence Item 2), fluorine at the C5 position significantly influences the biological activity of indazole derivatives, impacting enzyme inhibition potency and oral bioavailability [2]. By using 3-Bromo-5-fluoro-1H-indazole as a common intermediate and subsequently varying the C3 substituent via cross-coupling, researchers can generate matched molecular pairs that isolate the effect of the C5 fluorine. This enables a controlled, quantitative assessment of fluorine's contribution to target engagement, selectivity, and pharmacokinetic parameters, providing valuable data for refining drug design hypotheses.

PROTAC and Bifunctional Molecule Development

The dual-functionalized nature of 3-Bromo-5-fluoro-1H-indazole makes it a valuable building block for constructing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras). The C3 bromine serves as a site for attaching a linker to an E3 ligase ligand via cross-coupling, while the C5 fluorine can be exploited to optimize the physicochemical properties and binding affinity of the target protein ligand portion. The established role of fluorinated indazoles in enhancing target engagement and metabolic stability [2] is critical for the in vivo performance of PROTACs. This scaffold offers a convergent and modular approach to assembling these complex therapeutic modalities, accelerating research in targeted protein degradation.

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